The compounds synthesized and evaluated in these studies have shown potential as cardiovascular therapeutics. The first paper indicates that certain derivatives have hypotensive and adrenergic-receptor blocking activities, suggesting their use in managing high blood pressure1. The second paper elaborates on the antihypertensive effects of related compounds, with some being developed as coronary vasodilators and for treating angina pectoris2. The third paper's findings on platelet aggregation inhibition and hypotensive action point towards applications in preventing thrombosis and managing hypertension3.
The research into these compounds has led to the development of new drugs. For instance, one of the compounds from the second paper is under development as a drug for coronary vasodilation and angina pectoris treatment2. The detailed pharmacological evaluation of these compounds provides a foundation for further drug development and optimization.
While the provided papers do not detail specific case studies, they do report on the pharmacological effects observed in animal models. For example, the antihypertensive activity was tested in spontaneously hypertensive rats, and the platelet aggregation inhibiting action was observed in human platelets in vitro and rat platelets ex vivo23. These studies serve as preliminary case studies that demonstrate the efficacy of the compounds in biological systems, paving the way for clinical trials and therapeutic applications.
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is classified as a heterocyclic compound, specifically belonging to the category of bicyclic nitrogen-containing compounds. It is often studied for its applications in organic synthesis and medicinal chemistry, particularly in the development of new therapeutic agents .
The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one typically involves several key steps, primarily focusing on the construction of the pyrido[1,2-a]pyrazine ring system. Common synthetic methods include:
Typical reaction conditions for synthesizing Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one include:
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one features a fused bicyclic structure that includes multiple nitrogen atoms within its framework. The molecular formula can be represented as , indicating the presence of two nitrogen atoms and one oxygen atom in addition to carbon and hydrogen.
Key structural characteristics include:
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can participate in various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used. For example:
The mechanism of action for Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound exhibits anticancer potential through dose-dependent effects on cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells.
The compound may modulate enzyme activity by binding to active sites or altering conformational states, leading to changes in metabolic pathways relevant to disease processes .
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is typically a solid at room temperature with specific melting points that vary based on purity and crystallization methods.
Key chemical properties include:
Quantitative data regarding melting point, boiling point, and solubility parameters are essential for practical applications in laboratory settings .
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one has diverse applications across various scientific fields:
The compound shows promise as an anti-inflammatory and anticancer agent, making it a candidate for further drug development targeting specific diseases.
In industrial applications, it is employed in the production of specialty chemicals and materials due to its unique properties .
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one represents a bicyclic heterocyclic system featuring a piperazine ring fused to a piperidone scaffold. According to IUPAC conventions, its systematic name is octahydro-4H-pyrido[1,2-a]pyrazin-4-one, reflecting the saturation state and ketone position [1] [2]. The stereochemistry at chiral centers significantly influences its three-dimensional conformation. The parent compound lacks defined chiral centers, but stereoisomeric forms arise upon substitution. For example, the (S)-enantiomer of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one (CAS# 248914-28-5) is designated as (S)-hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one using Cahn-Ingold-Prelog rules, with the stereocenter typically at the fused ring junction [6]. The SMILES notation for this enantiomer is O=C1CNC[C@@]2([H])N1CCCC2
, explicitly indicating the S-configuration [6].
Compound | CAS Registry No. | Stereochemical Designation | SMILES Notation |
---|---|---|---|
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one | N/A | Racemic | O=C1CNCC2N1CCCC2 |
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one | 248914-28-5 | (S) | O=C1CNC[C@@]2([H])N1CCCC2 |
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione | 37043-04-2 | N/A (symmetric) | O=C(NC1)C(CCCC2)N2C1=O |
The stereochemical assignment directly impacts physicochemical properties. For instance, the (S)-enantiomer may exhibit distinct chiroptical behavior or biological interactions due to its handedness. Computational modeling suggests that substituents at C(1) or C(6) can lock the molecule into specific conformers (e.g., boat or chair), influencing hydrogen-bonding capacity and dipole orientation [7] .
X-ray crystallography provides unambiguous evidence for the three-dimensional structure and absolute configuration of substituted derivatives. Although crystallographic data for the unsubstituted parent compound is limited in the search results, studies on closely related analogues like 2,11-dimethyl-7,8,9,10,10a,11-hexahydropyrido[1,2-b][1,2]benzothiazine 5,5-dioxide demonstrate the power of this technique. In such structures, crystallographic analysis confirmed an R configuration at C(10a) and S at C(11), revealing configurational inversion during synthesis [3].
For the (S)-enantiomer of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, chiroptical methods (VCD, ECD) are employed for absolute configuration determination. These techniques correlate spectroscopic signatures with stereochemistry:
In bicyclic systems like pyrido[1,2-a]pyrazinones, ring fusion geometry (cis vs. trans) is critical. For example, hyperaspine alkaloid adopts a cis-fused conformation to avoid destabilizing dipole-dipole interactions between bridgehead nitrogen and oxygen atoms [3]. Such conformational preferences are quantifiable via X-ray-derived torsion angles and distance measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are pivotal for structural verification and conformational analysis. The proton NMR spectrum of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one reveals distinct signals for methylene groups adjacent to carbonyl and nitrogen atoms [1] [5]:
Substituted derivatives exhibit predictable shifts. For example, the hydrochloride salt (C₈H₁₅ClN₂O) shows downfield shifting of N-proximal methylenes due to protonation (δ 3.90–4.10 ppm) [5]. 13C NMR identifies the carbonyl carbon at ~165–170 ppm and ring carbons at 25–55 ppm [6]. Conformational dynamics are detectable via VT-NMR: Nitrogen inversion in perhydropyrido[1,2-b][1,2]oxazines causes signal coalescence, resolving into distinct trans/cis-fused conformer signals at elevated temperatures [3].
Infrared Spectroscopy
The IR spectrum features a strong carbonyl stretch at ~1640–1680 cm⁻¹ (amide C=O). Bohlmann bands (2750–2810 cm⁻¹) appear in trans-fused conformers due to axial C-H bonds adjacent to nitrogen, as observed in 3-methylperhydropyrido[1,2-c][1,3]oxazine [3]. These bands are absent in cis-fused systems, making IR a rapid conformational screening tool.
Mass Spectrometry
Electron ionization (EI-MS) of the compound shows a molecular ion peak at m/z 154.21 [M]⁺, consistent with C₈H₁₄N₂O. Fragmentation proceeds via α-cleavage to the carbonyl or nitrogen, yielding ions at m/z 97 (loss of C₂H₄N) and m/z 83 (loss of C₃H₆N) [6]. High-resolution MS confirms the molecular formula with an error margin of <5 ppm.
Technique | Key Features | Structural Information |
---|---|---|
¹H NMR | δ 1.60–2.20 (m, 4H), 2.80–3.20 (m, 2H), 3.40–3.70 (t, 2H) | Methylene envelope; ring fusion conformation |
13C NMR | δ 165–170 (C=O), 45–55 (N-CH₂), 25–40 (ring CH₂), 20–25 (ring CH₂) | Carbonyl type; hybridization states |
IR | 1640–1680 cm⁻¹ (νC=O), 2750–2810 cm⁻¹ (Bohlmann bands, trans-fused only) | Carbonyl presence; trans vs. cis ring fusion |
MS | m/z 154.21 [M]⁺, 97 [M-C₂H₄N]⁺, 83 [M-C₃H₆N]⁺ | Molecular mass; fragmentation pathways |
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one belongs to a broader class of diazabicyclic scaffolds with distinct pharmacological profiles. Key comparisons include:
Pyrazin-2(1H)-ones
Saturated Pyridopyrazines
Pharmacologically Active Analogues
CNS Agents: Hexahydropyrido[1,2-a]quinolines demonstrate sedative and analgesic effects via σ-receptor modulation, contingent on stereochemistry and N-substitution [7].
Table 3: Structural and Functional Comparison of Analogues
Scaffold | Key Structural Feature | Physicochemical Impact | Bioactivity Relevance |
---|---|---|---|
Pyrido[1,2-a]pyrazin-4-one (core) | Monoketone, tertiary amine | Moderate LogP; H-bond acceptor | Versatile intermediate for CNS drugs |
Pyrido[1,2-a]pyrazine-1,4-dione | Dicarbonyl system | Low LogP; dual H-bond acceptor/donor | Carboxylate bioisostere |
Perhydropyrido[1,2-a]pyrazine | No carbonyl; basic tertiary amine | High basicity; salt formation | Precursor for cationic drugs |
Hexahydro-1H-pyrido[1,2-a]quinoline | Benzannulated ring | Enhanced rigidity; π-π stacking | σ-Receptor binding (CNS modulation) |
The core scaffold’s versatility stems from its protonation adaptability (tertiary nitrogen pKa ~7–8) and conformational flexibility, allowing optimization for blood-brain barrier penetration or aqueous solubility. In contrast, pyrido[1,2-c]pyrimidines enforce planarization, limiting their utility in transmembrane targets [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7